REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][C:12](C)=[CH:11][CH:10]=1.[C:16](OC(=O)C)(=O)C>C(O)(=O)C.ClCCl>[CH:16]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
into stirred solution of sodium carbonate in water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
WASH
|
Details
|
washed with water and dilute aqueous alkali
|
Type
|
CUSTOM
|
Details
|
and quenched with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration
|
Type
|
WASH
|
Details
|
washed with methylenechloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
FILTRATION
|
Details
|
After 2 hours of stirring white-gray precipitate was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight at 60-70° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After recrystallization, 39.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N:9]1[CH:14]=[CH:13][C:12](C)=[CH:11][CH:10]=1.[C:16](OC(=O)C)(=O)C>C(O)(=O)C.ClCCl>[CH:16]([C:14]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
44.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
24 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
into stirred solution of sodium carbonate in water
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
were cooled
|
Type
|
WASH
|
Details
|
washed with water and dilute aqueous alkali
|
Type
|
CUSTOM
|
Details
|
and quenched with dilute hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
Precipitate of styrylpyridine hydrochloride (long golden needles) was separated by filtration
|
Type
|
WASH
|
Details
|
washed with methylenechloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
ADDITION
|
Details
|
poured
|
Type
|
FILTRATION
|
Details
|
After 2 hours of stirring white-gray precipitate was filtered
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried overnight at 60-70° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After recrystallization, 39.6 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |